Cas no 2219379-65-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid)
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid
- 2219379-65-2
- EN300-1716599
-
- Inchi: 1S/C25H31NO4/c1-25(2,3)14-12-17(23(27)28)13-15-26-24(29)30-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,26,29)(H,27,28)
- InChI Key: WFMOWIKDPSZIKW-UHFFFAOYSA-N
- SMILES: O(C(NCCC(C(=O)O)CCC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 409.22530847g/mol
- Monoisotopic Mass: 409.22530847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 562
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 75.6Ų
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1716599-0.05g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.05g |
$1513.0 | 2023-09-20 | ||
| Enamine | EN300-1716599-0.1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.1g |
$1585.0 | 2023-09-20 | ||
| Enamine | EN300-1716599-0.25g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.25g |
$1657.0 | 2023-09-20 | ||
| Enamine | EN300-1716599-0.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 0.5g |
$1728.0 | 2023-09-20 | ||
| Enamine | EN300-1716599-1.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 1g |
$2921.0 | 2023-06-04 | ||
| Enamine | EN300-1716599-2.5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 2.5g |
$3530.0 | 2023-09-20 | ||
| Enamine | EN300-1716599-5.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 5g |
$8470.0 | 2023-06-04 | ||
| Enamine | EN300-1716599-10.0g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 10g |
$12560.0 | 2023-06-04 | ||
| Enamine | EN300-1716599-1g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 1g |
$1801.0 | 2023-09-20 | ||
| Enamine | EN300-1716599-5g |
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-5,5-dimethylhexanoic acid |
2219379-65-2 | 5g |
$5221.0 | 2023-09-20 |
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid
Introduction to 2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic Acid (CAS No. 2219379-65-2)
The compound 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid, with CAS number 2219379-65-2, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a fluorenylmethoxycarbonyl (Fmoc) group with a substituted hexanoic acid moiety. The Fmoc group is a well-known protecting group in peptide synthesis, and its presence in this compound suggests potential applications in biochemistry and drug delivery systems.
Structure and Synthesis
The molecular structure of this compound is characterized by a hexanoic acid backbone with a 5,5-dimethyl substitution. The Fmoc group is attached via an ethyl linker to the nitrogen atom of the amino group. This arrangement provides the molecule with both hydrophilic and hydrophobic regions, making it suitable for various chemical reactions and applications. The synthesis of this compound typically involves multi-step processes, including the coupling of the Fmoc group to an amino alcohol derivative followed by oxidation to form the carboxylic acid.
Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. Researchers have explored the use of microwave-assisted synthesis and catalytic techniques to optimize reaction conditions, thereby improving yield and purity. These developments are crucial for its application in large-scale production scenarios.
Properties and Applications
This compound exhibits interesting physical and chemical properties due to its hybrid structure. The Fmoc group contributes to its stability under certain reaction conditions, while the hexanoic acid moiety imparts acidic characteristics. These properties make it a versatile building block in organic synthesis.
In terms of applications, this compound has been investigated for its potential use as a precursor in peptide synthesis. The Fmoc group serves as an excellent protecting group for amino acids during peptide assembly, ensuring high yields and purity in the final product. Additionally, its hydrophobic nature makes it a candidate for use in drug delivery systems, where it can act as a carrier or stabilizing agent.
Recent studies have also explored its role in polymer chemistry. By incorporating this compound into polymeric materials, researchers have demonstrated enhanced mechanical properties and improved biocompatibility. These findings open up new avenues for its application in biomedical devices and advanced materials.
Research Highlights
Recent research has focused on understanding the interaction of this compound with biological systems. Studies conducted using advanced spectroscopic techniques have provided insights into its binding affinity with proteins and enzymes. These findings are particularly relevant for drug design, where precise molecular interactions are critical for therapeutic efficacy.
Moreover, computational chemistry approaches have been employed to predict the behavior of this compound under various conditions. Molecular dynamics simulations have revealed its conformational flexibility and stability in different solvents, which are essential factors for its practical applications.
Conclusion
In summary, 2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid (CAS No. 2219379-65-2) is a multifaceted compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in organic synthesis, peptide chemistry, and materials science. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific innovation.
2219379-65-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-5,5-dimethylhexanoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)